REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][NH:13][CH2:14][CH:15]([OH:18])[CH2:16][OH:17])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[C:19](O)(=O)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(=O)C1C=CC=CC=1>C1C=CC=CC=1>[C:20]1([CH:19]2[N:13]([CH2:12][CH2:11][C:5]3[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=3)[CH2:14][CH:15]([CH2:16][OH:17])[O:18]2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
195 g
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Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CCNCC(CO)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
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Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
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CUSTOM
|
Details
|
while collecting the H2O in a Dean-Stark trap
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Type
|
CUSTOM
|
Details
|
After 21/2 hours, 13 ml of H2O was collected
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Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled
|
Type
|
WASH
|
Details
|
washed with saturated Na2CO3
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with CHCl3 (2×)
|
Type
|
CUSTOM
|
Details
|
the combined extracts dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1OC(CN1CCC1=CC(=C(C=C1)OC)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 232 g | |
YIELD: CALCULATEDPERCENTYIELD | 2750% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |